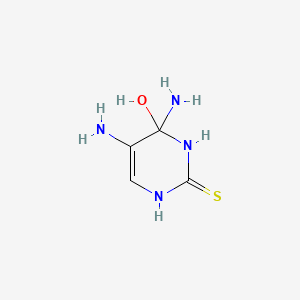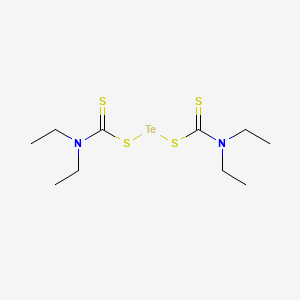
bis-(Diethyldithiocarbamato-S,S')tellurium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(Diethyldithiocarbamato-S,S’)tellurium: is an organotellurium compound with the molecular formula C10H24N2S4Te It is a coordination complex where tellurium is bonded to two diethyldithiocarbamate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Diethyldithiocarbamato-S,S’)tellurium typically involves the reaction of tellurium tetrachloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows:
TeCl4+2NaS2CN(C2H5)2→Te(S2CN(C2H5)2)2+4NaCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for bis-(Diethyldithiocarbamato-S,S’)tellurium are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis-(Diethyldithiocarbamato-S,S’)tellurium can undergo oxidation reactions, where the tellurium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to lower oxidation states of tellurium using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the diethyldithiocarbamate ligands are replaced by other ligands. This can be achieved using various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Nucleophiles such as phosphines, amines; reactions are conducted in solvents like dichloromethane or tetrahydrofuran.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New tellurium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bis-(Diethyldithiocarbamato-S,S’)tellurium is used as a precursor for the synthesis of other tellurium-containing compounds. It is also employed in the study of coordination chemistry and the development of new ligands.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties make it a candidate for studying biological interactions and mechanisms.
Industry: In the industrial sector, bis-(Diethyldithiocarbamato-S,S’)tellurium is used in the production of semiconductors and other electronic materials. It is also utilized in the synthesis of catalysts and other functional materials.
Mecanismo De Acción
The mechanism by which bis-(Diethyldithiocarbamato-S,S’)tellurium exerts its effects involves coordination to various molecular targets. The tellurium center can interact with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Bis-(Diethyldithiocarbamato)zinc: Similar coordination complex with zinc instead of tellurium.
Bis-(Diethyldithiocarbamato)copper: Copper analog with similar ligand structure.
Bis-(Diethyldithiocarbamato)nickel: Nickel complex with diethyldithiocarbamate ligands.
Uniqueness: Bis-(Diethyldithiocarbamato-S,S’)tellurium is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its zinc, copper, and nickel counterparts
Propiedades
Número CAS |
15080-52-1 |
|---|---|
Fórmula molecular |
C10H20N2S4Te |
Peso molecular |
424.1 g/mol |
Nombre IUPAC |
diethylcarbamothioylsulfanyltellanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4Te/c1-5-11(6-2)9(13)15-17-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
NMNOWQICZVBOIQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)S[Te]SC(=S)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)


![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
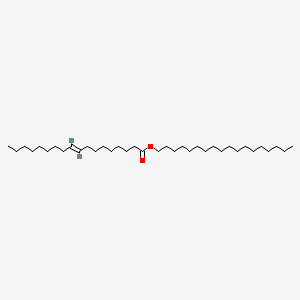
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)
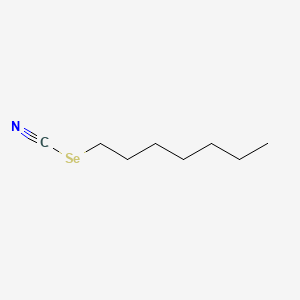
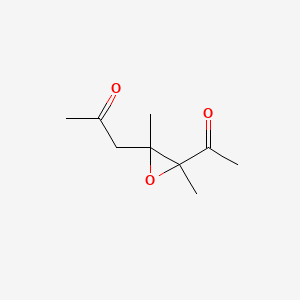
![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
